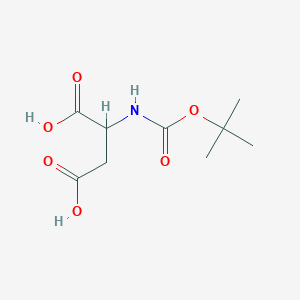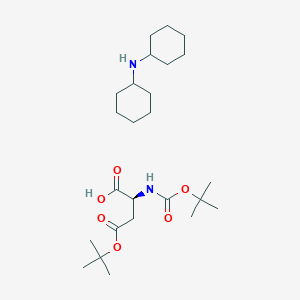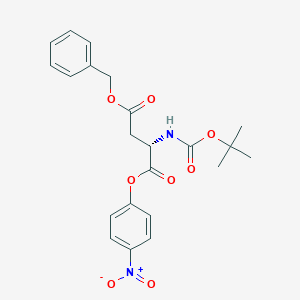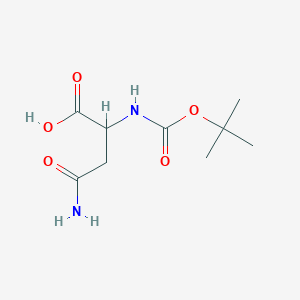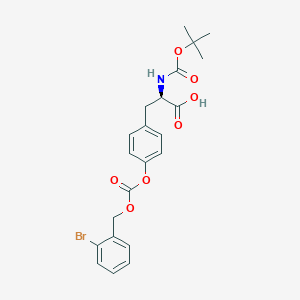
Boc-D-Tyr(2-Br-Z)-OH
Übersicht
Beschreibung
Boc-D-Tyr(2-Br-Z)-OH: is a chemical compound used primarily in peptide synthesis. It is a derivative of tyrosine, an amino acid, and is protected by a tert-butyloxycarbonyl (Boc) group at the amino end and a 2-bromobenzyloxycarbonyl (2-Br-Z) group at the hydroxyl end. These protective groups prevent unwanted reactions during peptide synthesis, making this compound a valuable reagent in the field of organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Boc-D-Tyr(2-Br-Z)-OH typically involves the protection of the amino and hydroxyl groups of D-tyrosine. The process begins with the protection of the amino group using a tert-butyloxycarbonyl (Boc) group. This is followed by the protection of the hydroxyl group with a 2-bromobenzyloxycarbonyl (2-Br-Z) group. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the protection reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Boc-D-Tyr(2-Br-Z)-OH undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the Boc and 2-Br-Z protective groups under acidic or basic conditions.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents.
Common Reagents and Conditions:
Deprotection Reagents: Trifluoroacetic acid (TFA) for Boc group removal and hydrogen bromide (HBr) for 2-Br-Z group removal.
Coupling Reagents: Carbodiimides such as dicyclohexylcarbodiimide (DCC) or uronium salts like HATU.
Major Products Formed:
Deprotected Tyrosine Derivatives: Resulting from the removal of protective groups.
Peptides: Formed through coupling reactions with other amino acids.
Wissenschaftliche Forschungsanwendungen
Chemistry: Boc-D-Tyr(2-Br-Z)-OH is widely used in the synthesis of peptides and proteins. Its protective groups allow for selective reactions, making it a crucial reagent in the development of complex peptide structures.
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme functions. It serves as a building block for synthetic peptides that mimic natural proteins.
Medicine: In medicinal chemistry, this compound is used in the development of peptide-based drugs. Its ability to form stable peptide bonds makes it valuable in the synthesis of therapeutic peptides.
Industry: Industrially, this compound is used in the production of peptide-based materials and biopolymers. Its applications extend to the development of novel biomaterials with specific properties.
Wirkmechanismus
The mechanism of action of Boc-D-Tyr(2-Br-Z)-OH involves its role as a protected amino acid derivative in peptide synthesis. The protective groups prevent unwanted side reactions, allowing for the selective formation of peptide bonds. The Boc group is typically removed under acidic conditions, while the 2-Br-Z group is removed under basic conditions. This selective deprotection enables the stepwise synthesis of peptides with high precision.
Vergleich Mit ähnlichen Verbindungen
Boc-D-Tyr-OH: Lacks the 2-Br-Z protective group, making it less selective in certain reactions.
Boc-L-Tyr(2-Br-Z)-OH: The L-isomer of Boc-D-Tyr(2-Br-Z)-OH, used in the synthesis of L-peptides.
Uniqueness: this compound is unique due to its dual protective groups, which provide enhanced selectivity and control in peptide synthesis. The presence of the 2-Br-Z group allows for specific deprotection strategies, making it a versatile reagent in the synthesis of complex peptides.
Eigenschaften
IUPAC Name |
(2R)-3-[4-[(2-bromophenyl)methoxycarbonyloxy]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24BrNO7/c1-22(2,3)31-20(27)24-18(19(25)26)12-14-8-10-16(11-9-14)30-21(28)29-13-15-6-4-5-7-17(15)23/h4-11,18H,12-13H2,1-3H3,(H,24,27)(H,25,26)/t18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYWMYJQSTUVRHR-GOSISDBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OC(=O)OCC2=CC=CC=C2Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)OC(=O)OCC2=CC=CC=C2Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24BrNO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
47689-67-8 | |
| Record name | L-Tyrosine, O-(((2-bromophenyl)methoxy)carbonyl)-N-((1,1-dimethylethoxy)carbonyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0047689678 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


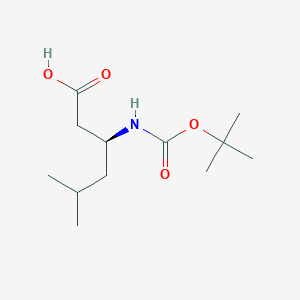


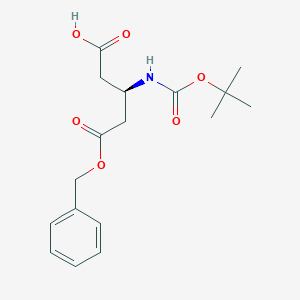
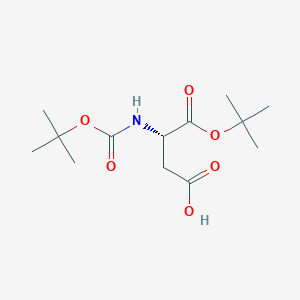
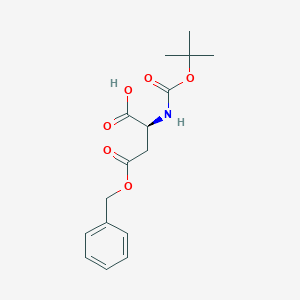
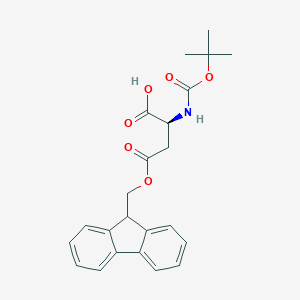
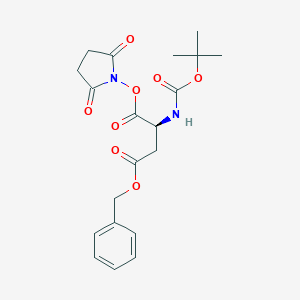
![(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-4-phenylmethoxybutanoic acid](/img/structure/B558373.png)
